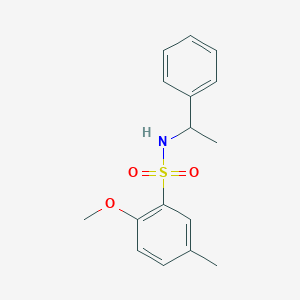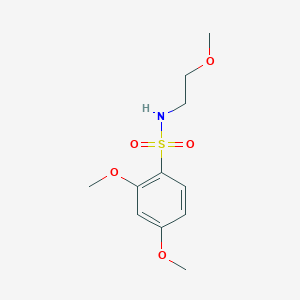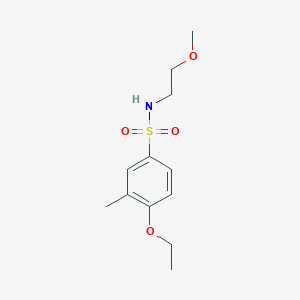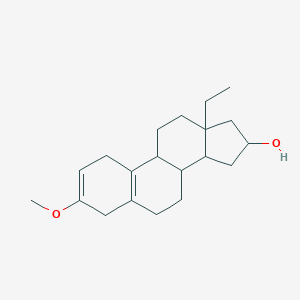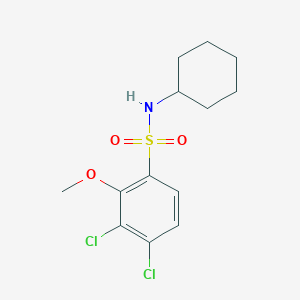
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
作用機序
The mechanism of action of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to have activity against the TRPV1 receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of TRPV1 receptors, and the inhibition of the growth of certain cancer cells. It has also been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide is its wide range of activity against various enzymes and receptors, making it a valuable tool for drug discovery. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on 3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a tool for studying the role of sulfonamide derivatives in various biochemical pathways.
合成法
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide can be synthesized through a multistep process starting with the reaction of 3,4-dichloroaniline with cyclohexyl isocyanate to form N-cyclohexyl-3,4-dichloroaniline. This intermediate is then reacted with methoxybenzenesulfonyl chloride in the presence of a base to yield this compound.
科学的研究の応用
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the role of sulfonamide derivatives in various biochemical pathways. It has been found to have activity against a wide range of enzymes and receptors, making it a valuable tool for drug discovery.
特性
分子式 |
C13H17Cl2NO3S |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
3,4-dichloro-N-cyclohexyl-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-19-13-11(8-7-10(14)12(13)15)20(17,18)16-9-5-3-2-4-6-9/h7-9,16H,2-6H2,1H3 |
InChIキー |
JHSXYSVJAXBWOJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2 |
正規SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)
